His-Asp
Overview
Description
“His-Asp” refers to a phosphorelay signal transduction system that has been identified in most organisms, including bacteria, yeasts, fungi, and plants . This system is important in adaptation to stress, control of cell growth, and induction of development in response to environmental changes .
Synthesis Analysis
The His-Asp phosphorelay system is perceived by membrane-localized histidine kinases . The signal is transduced to transcription factors of the type-B response regulator family localized in the nucleus by a multi-step histidine-aspartate phosphorelay network employing histidine phosphotransmitters as shuttle proteins across the nuclear envelope .
Molecular Structure Analysis
The molecular structure of His-Asp involves a series of signal transduction proteins that alternately possess a site of histidine or aspartate phosphorylation, or both .
Chemical Reactions Analysis
In bacteria, various amino acid residues within a protein, including serine, threonine, tyrosine, histidine, and aspartate, can be modified with a phosphate group . Histidine and aspartate phosphorylations frequently occur also in proteins that are not part of the two-component systems .
Physical And Chemical Properties Analysis
Phosphorylation of amino acid residues on proteins is an important and common post-translational modification in both eukaryotes and prokaryotes . This type of post-translational modification is highly dynamic, changes protein function in the due course of the cell cycle, and plays critical roles in signal transduction .
Scientific Research Applications
DNA Synthesis and Synthetic Biology
Histidine and aspartic acid, particularly L-aspartic acid (L-Asp) and L-histidine (L-His), are pivotal in the polymerase-catalyzed synthesis of DNA. Their role as mimics of the pyrophosphate moiety in deoxyadenosine triphosphate has been recognized. This property is particularly significant in the diversification of nucleic acid metabolism, a key area in synthetic biology (Adelfinskaya et al., 2007).
Signal Transduction in Plants
Histidine-to-aspartate (His-Asp) phosphorelay is fundamental in plant signal transduction, particularly in the context of environmental stimuli and hormone response. In Arabidopsis thaliana, for example, the His-kinase AHK4 has been identified as a sensor for cytokinins, which are crucial for cell division and differentiation (Yamada et al., 2001).
Enzyme Catalysis
The His-Asp pair is essential in several enzymatic reactions. For instance, in serine proteases, these residues play critical roles in the catalytic mechanism. They contribute to the formation of a catalytic triad and influence the pH-dependent functionality of enzymes (Hunkapiller et al., 1973).
DNA Repair
In the context of DNA repair, the His-Asp pair in enzymes like human apurinic endonuclease 1 (Ape1) is critical. Ape1 cleaves DNA at abasic sites using divalent cations and an active-site His-Asp pair. This pair plays a role in stabilizing the transition state necessary for phospho-transfer, rather than functioning as a general base catalyst or a metal ligand (Lowry et al., 2003).
Hormone Activity
Histidine and aspartic acid are also involved in hormone activity. In the case of glucagon, Asp9 and His1 operate conjointly in the activation mechanism post-receptor binding. The structural features of histidine contribute significantly to receptor binding affinity and the transduction process (Unson et al., 1993).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c11-6(1-5-3-12-4-13-5)9(17)14-7(10(18)19)2-8(15)16/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCTVRUPVLZSPG-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Histidylaspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
His-Asp | |
CAS RN |
41658-60-0 | |
Record name | Histidylaspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028881 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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